molecular formula C19H21FN2O B3008668 2-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide CAS No. 953168-28-0

2-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide

Cat. No.: B3008668
CAS No.: 953168-28-0
M. Wt: 312.388
InChI Key: WLLTVNKHWMGRDL-UHFFFAOYSA-N
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Description

2-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide is a synthetic organic compound that features a fluorine atom, a pyrrolidine ring, and a benzamide group

Mechanism of Action

Target of Action

The primary target of 2-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide, also known as LY2444296, is the κ (kappa) opioid receptor (KOR) . The KOR is one of the opioid receptors that interact with endogenous opioids and opioid drugs. It plays a crucial role in pain perception, mood regulation, and consciousness.

Mode of Action

LY2444296 is a high-affinity, potent, and selective antagonist of the KOR . An antagonist is a substance that blocks or inhibits the physiological action of another. In this case, LY2444296 binds to the KOR and prevents its activation by agonists, thereby inhibiting the receptor’s function .

Pharmacokinetics

It is described asbrain-penetrant and orally active , suggesting it can cross the blood-brain barrier and can be administered orally. The compound is also described as short-acting , indicating it has a relatively short half-life .

Result of Action

In vivo studies have shown that LY2444296 can reverse κ agonist antinociceptive efficacy . This suggests that it may have potential applications in pain management. Additionally, it has been observed to decrease immobility time and prevent enhanced alcohol consumption among mice subjected to stress by forced swimming , indicating potential effects on mood and behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient heat and mass transfer, and employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in polar aprotic solvents.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity

Properties

IUPAC Name

2-fluoro-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O/c20-18-6-2-1-5-17(18)19(23)21-12-11-15-7-9-16(10-8-15)22-13-3-4-14-22/h1-2,5-10H,3-4,11-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLLTVNKHWMGRDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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